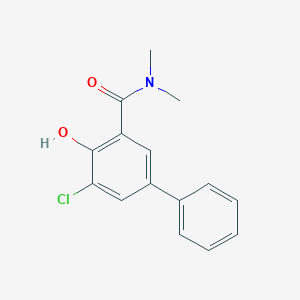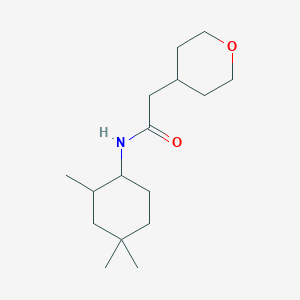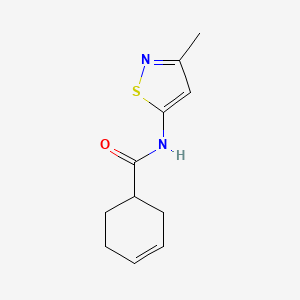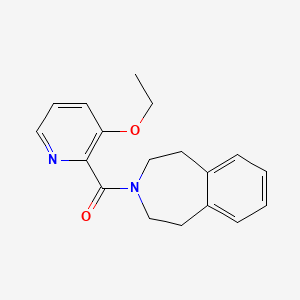![molecular formula C14H26N2O2 B7584979 2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one, commonly known as MADAM-11, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2017 by a research team at the University of Würzburg in Germany. Since then, MADAM-11 has gained significant attention in the scientific community due to its potential applications in research and medicine.
作用機序
MADAM-11 acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their increased release into the synaptic cleft. This results in an increase in the levels of these neurotransmitters in the brain, leading to the characteristic stimulant effects observed with synthetic cathinones.
Biochemical and Physiological Effects
The biochemical and physiological effects of MADAM-11 are similar to those observed with other synthetic cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as euphoria, increased sociability, and increased energy levels. However, the exact effects of MADAM-11 on the central nervous system and its long-term effects on health are still not fully understood.
実験室実験の利点と制限
One of the main advantages of MADAM-11 for lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, the use of MADAM-11 in lab experiments is limited by its potential for abuse and its lack of approval for use in humans.
将来の方向性
There are several future directions for research on MADAM-11. One area of research is the development of more selective and potent synthetic cathinones that can be used as research tools for investigating the role of neurotransmitters in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of synthetic cathinones on health and the development of strategies for mitigating their potential risks. Finally, the development of novel therapeutic agents based on the structure of MADAM-11 and other synthetic cathinones is an area of active research in the field of medicinal chemistry.
合成法
MADAM-11 is synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 2-methoxypropiophenone followed by reductive amination with sodium borohydride. The resulting product is then subjected to spirocyclization with 1,3-dibromo-5,5-dimethylhydantoin to yield MADAM-11.
科学的研究の応用
MADAM-11 has potential applications in various fields of scientific research. It can be used as a research tool to study the structure-activity relationship of synthetic cathinones and their effects on the central nervous system. MADAM-11 can also be used to investigate the mechanism of action of synthetic cathinones and their interaction with neurotransmitter receptors.
特性
IUPAC Name |
2-methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(18-3)13(17)16-10-9-15(2)11-14(16)7-5-4-6-8-14/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOFAFSGFHPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC12CCCCC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
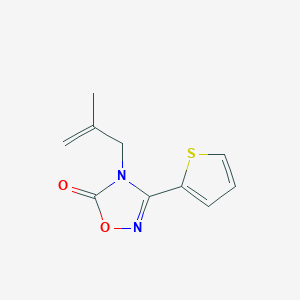
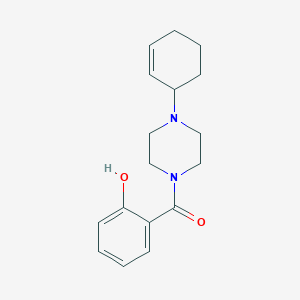
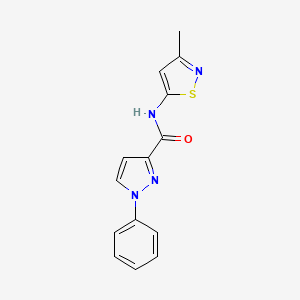
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
